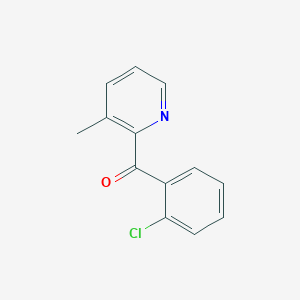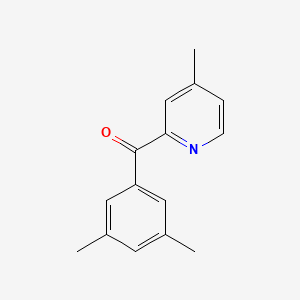
2-(3,5-Dimethylbenzoyl)-4-methylpyridine
Vue d'ensemble
Description
“2-(3,5-Dimethylbenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a benzoyl group, which is a functional group characterized by a carbonyl group (C=O) bonded to a phenyl group . The “3,5-Dimethylbenzoyl” part indicates that there are methyl groups (-CH3) on the 3rd and 5th carbon of the benzoyl group .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would be characterized by the presence of a pyridine ring and a benzoyl group with two methyl substituents . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on the specific conditions and reagents used. Pyridine rings can undergo electrophilic substitution reactions, while benzoyl groups can participate in various reactions including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-4-methylpyridine” would depend on its specific structure. For instance, the presence of a pyridine ring would likely make the compound basic, while the benzoyl group could potentially increase its reactivity .
Applications De Recherche Scientifique
Electroluminescent Properties in Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) explored the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes, using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a ligand. These complexes exhibited significant electroluminescent properties, highlighting their potential in optoelectronic applications (Ionkin, Marshall, & Wang, 2005).
Photochemical Dimerization
Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines, including derivatives like 2-amino-3-methyl-, 4-methyl-, 5-methyl-, and 6-methylpyridines. Their research contributed to understanding the chemical and physical properties of these dimers, which could have implications in various chemical synthesis processes (Taylor & Kan, 1963).
Study of “Route-Specific Markers” in Amphetamine Synthesis
Błachut, Wojtasiewicz, and Czarnocki (2005) identified 2,6-dimethyl-3,5-diphenylpyridine as a by-product in the crude 4-methoxyamphetamine (PMA) obtained via the Leuckart method. Their research aids in the forensic analysis and understanding of the synthesis pathways of amphetamine-like substances (Błachut, Wojtasiewicz, & Czarnocki, 2005).
Coordination Polymers and Cobalt Complexes
Pedireddi and Varughese (2004) reported the synthesis and structure elucidation of Co(II) complexes of 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. Their research is significant in the field of coordination chemistry and could have implications in the development of new materials (Pedireddi & Varughese, 2004).
Technetium Oxo Complex Substitution Kinetics
Lu and Clarke (1989) studied the substitution kinetics of a technetium oxo complex, which involved 4-methylpyridine and 3,5-dimethylpyridine. This research contributes to the understanding of reaction mechanisms in inorganic chemistry, particularly involving technetium complexes (Lu & Clarke, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHGLJDSAPTEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



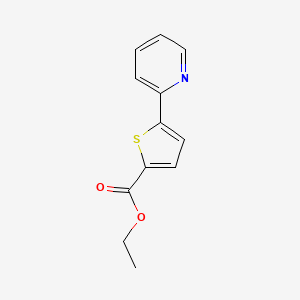
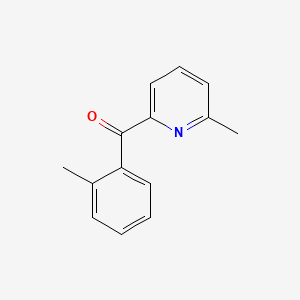
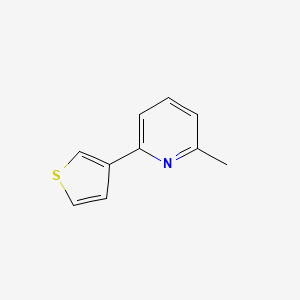
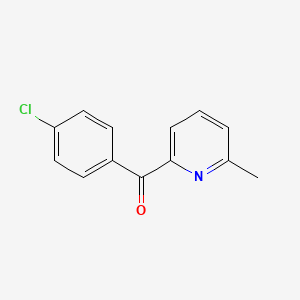
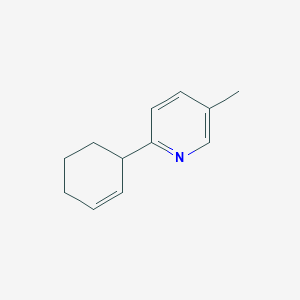
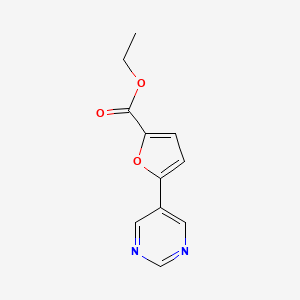
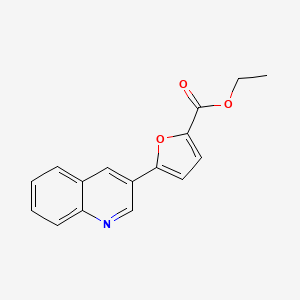
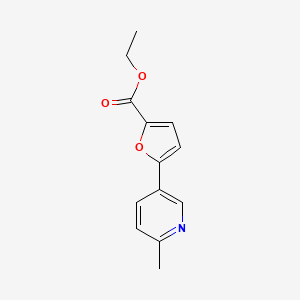


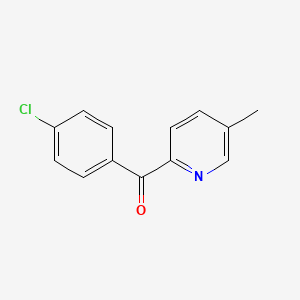
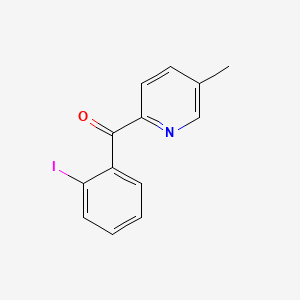
![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
